![molecular formula C11H17NO3 B13623609 Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.3 g/mol. This compound is widely used in both research and industry due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate typically involves the reaction of methyl 4-oxocyclohexane-1-carboxylate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in a solvent such as dimethylformamide (DMF) . The reaction conditions often require heating to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The dimethylamino group can be substituted by other nucleophiles, such as primary and secondary amines.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Primary and Secondary Amines: These are commonly used in substitution reactions to replace the dimethylamino group.
Solvents: Dimethylformamide (DMF) and dioxane are frequently used as solvents in these reactions.
Major Products Formed
The major products formed from the substitution reactions include various aminomethylidene derivatives, which can have significant biological activity .
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate has a broad range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate involves its reactivity at the β-position of the enamino ketone fragment. This high reactivity allows it to interact with various nucleophiles, leading to the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific derivatives and their applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(dimethylamino)methylidene]-6-fluoro-4-oxochroman-2-carboxylate
- 3-[(Dimethylamino)methylidene]furan-2(3H)-thiones
Uniqueness
Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate is unique due to its specific structure, which allows for high reactivity and versatility in chemical reactions. Its ability to form various biologically active derivatives makes it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
methyl (3Z)-3-(dimethylaminomethylidene)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO3/c1-12(2)7-9-6-8(11(14)15-3)4-5-10(9)13/h7-8H,4-6H2,1-3H3/b9-7- |
InChI-Schlüssel |
JAZIKIHLWYKFQI-CLFYSBASSA-N |
Isomerische SMILES |
CN(C)/C=C\1/CC(CCC1=O)C(=O)OC |
Kanonische SMILES |
CN(C)C=C1CC(CCC1=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


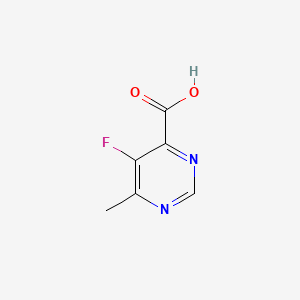
![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3,4,5-trimethoxyphenyl)propanoic acid](/img/structure/B13623531.png)
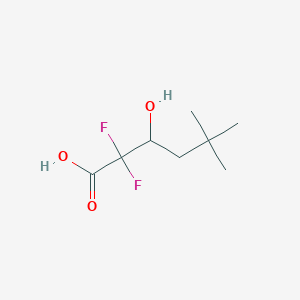
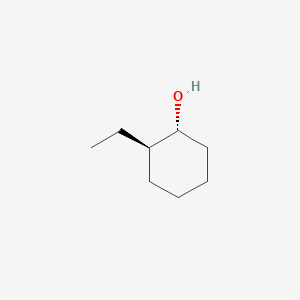
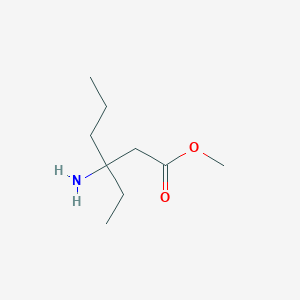
![Methyl 6-formylthieno[3,2-b]pyridine-3-carboxylate](/img/structure/B13623551.png)
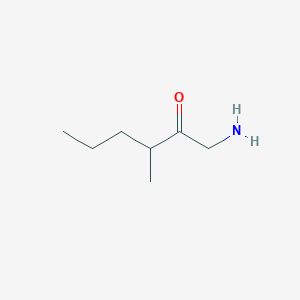
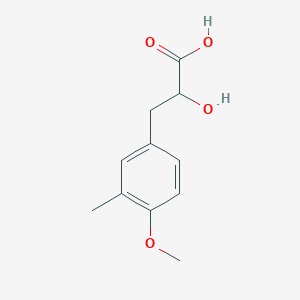
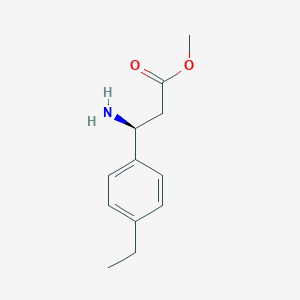
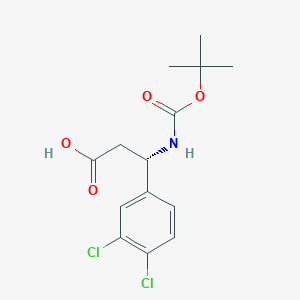
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13623580.png)
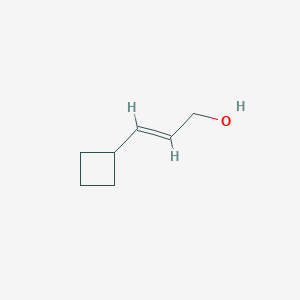
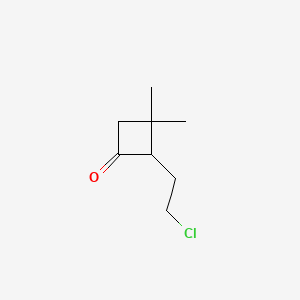
![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
